4-Ethyl-3-(4-fluorophenyl)hexanoic acid

Beschreibung

BenchChem offers high-quality 4-Ethyl-3-(4-fluorophenyl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-3-(4-fluorophenyl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethyl-3-(4-fluorophenyl)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO2/c1-3-10(4-2)13(9-14(16)17)11-5-7-12(15)8-6-11/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKYQXWUDIBXJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(CC(=O)O)C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Topic: A Strategic Guide to the Design, Synthesis, and Evaluation of Homologs and Analogs of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl-aliphatic carboxylic acids represent a privileged scaffold in medicinal chemistry, with prominent examples including the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen[1]. This guide focuses on the chemical space surrounding 4-Ethyl-3-(4-fluorophenyl)hexanoic acid, a distinct structure offering numerous avenues for modification. We present a comprehensive framework for the rational design, synthesis, and evaluation of its homologs and analogs. This document is intended for drug discovery professionals and academic researchers, providing not only detailed protocols but also the strategic rationale underpinning the exploration of this chemical series to identify novel therapeutic candidates.

Introduction: The Core Scaffold and Strategic Imperatives

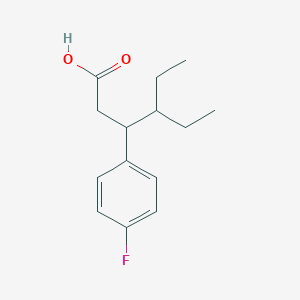

The molecule 4-Ethyl-3-(4-fluorophenyl)hexanoic acid serves as our foundational template. Its structure is characterized by three key domains amenable to chemical modification:

-

The Aryl-Aliphatic Core: A 3-phenylhexanoic acid framework, which provides a defined spatial arrangement of functional groups.

-

The Fluorinated Phenyl Ring: The 4-fluoro substituent significantly influences electronic properties and metabolic stability, offering a key vector for analog design.

-

The Carboxylic Acid Terminus: A critical pharmacophore for potential interactions with biological targets, also serving as a handle for prodrug strategies and physicochemical property modulation.

The exploration of homologs and analogs is a cornerstone of lead optimization. The objective is to systematically probe the structure-activity relationship (SAR) to enhance potency, selectivity, metabolic stability, and overall drug-like properties[2]. This guide delineates a logical, field-proven workflow for this process.

Rational Design Strategy: Mapping the Chemical Space

A systematic approach to analog design is critical. We partition the core scaffold into distinct modification zones. The following diagram illustrates the primary vectors for chemical exploration.

Caption: Strategic vectors for modification of the core scaffold.

Homologation: Modulating Chain Length

Homologation involves systematically altering the length of the carboxylic acid's alkyl chain (i.e., modifying the "hexanoic" portion to pentanoic, heptanoic, etc.). This seemingly simple change can profoundly impact binding affinity and pharmacokinetic properties by adjusting the distance between the aryl core and the acidic pharmacophore.

Analog Design: Systematic Structural Variation

Analog design offers a multi-dimensional approach to probe the SAR.

-

Aryl Ring Modification: The fluorine atom is a starting point. Analogs can be designed by:

-

Positional Isomerism: Moving the fluorine to the 2- or 3-position to probe interactions with the target protein.

-

Halogen Substitution: Replacing fluorine with chlorine or bromine to assess the impact of size and electronegativity.

-

Bioisosteric Replacement: Substituting the fluorine with other groups like -CH₃ or -CF₃ to modulate electronics and lipophilicity. Such modifications have been explored in various drug scaffolds[3][4].

-

-

Alkyl Group Modification: The ethyl group at C4 and the implicit propyl group at C3 dictate the molecule's conformation and lipophilicity. Variations could include smaller (methyl) or larger alkyl chains, or cyclization to introduce rigidity.

-

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a liability due to rapid metabolism or poor membrane permeability. Replacing it with known bioisosteres (e.g., tetrazoles, hydroxamic acids, stable esters) can improve drug-like properties while maintaining the key hydrogen bonding interactions[1].

Table 1: Representative Library of Proposed Analogs and Homologs

| Compound ID | Modification from Parent | Molecular Weight ( g/mol ) | Predicted cLogP | Rationale |

| Parent | 4-Ethyl-3-(4-fluorophenyl)hexanoic acid | 252.32 | 3.9 | Baseline |

| HOM-1 | 3-(4-Fluorophenyl)heptanoic acid (Homolog) | 238.29 | 3.6 | Shorten acid chain |

| HOM-2 | 3-(4-Fluorophenyl)octanoic acid (Homolog) | 252.32 | 4.1 | Lengthen acid chain |

| ANA-1 | 4-Ethyl-3-(2-fluorophenyl)hexanoic acid | 252.32 | 3.9 | Probe ortho-F position |

| ANA-2 | 3-(4-Chlorophenyl)-4-ethylhexanoic acid | 268.77 | 4.4 | Increase halogen size |

| ANA-3 | 4-Ethyl-3-(4-fluorophenyl)hexanamide | 251.33 | 3.3 | Carboxylic acid bioisostere |

| ANA-4 | 5-(4-Ethyl-3-(4-fluorophenyl)pentyl)-1H-tetrazole | 276.34 | 3.7 | Carboxylic acid bioisostere |

(Note: Physicochemical properties are estimated for illustrative purposes.)

Synthetic Strategies and Experimental Protocols

The synthesis of these compounds relies on robust and scalable organic chemistry reactions. A general retrosynthetic approach involves constructing the aryl-aliphatic acid backbone, often through a cross-coupling reaction.

Diagram: General Synthetic Workflow

Caption: A typical workflow for synthesis and purification.

Protocol 1: Synthesis of Ethyl 3-(4-fluorophenyl)hexanoate (Core Intermediate)

This protocol is adapted from established cross-coupling methodologies and represents a key step in generating the core scaffold[5][6].

Materials:

-

4-Fluorophenylboronic acid

-

Ethyl 3-bromohexanoate

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene and Water (degassed)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask, add 4-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes. This is critical to prevent catalyst oxidation.

-

Reagent Addition: Add anhydrous, degassed toluene (100 mL) via cannula. Stir to dissolve. Add ethyl 3-bromohexanoate (1.0 eq) via syringe, followed by an aqueous solution of K₃PO₄ (3.0 eq in 25 mL degassed water).

-

Heating: Immerse the flask in a pre-heated oil bath at 90 °C. Stir the biphasic mixture vigorously for 12-18 hours.

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-ester is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to yield the pure ester.

-

Characterization: Confirm the structure of the product, Ethyl 3-(4-fluorophenyl)hexanoate, using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Saponification to 3-(4-fluorophenyl)hexanoic Acid

Procedure:

-

Dissolve the purified ester from Protocol 1 in a mixture of tetrahydrofuran (THF) and methanol (3:1 v/v).

-

Add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the ester spot disappears.

-

Remove the organic solvents via rotary evaporation.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH ~2 by slow addition of 1 M HCl. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the final carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Biological Evaluation and Screening Cascade

A tiered approach to biological evaluation ensures efficient use of resources, starting with high-throughput in vitro assays and progressing to more complex cell-based or in vivo models for promising candidates.

Screening Cascade Diagram

Caption: A tiered screening cascade for hit identification and lead optimization.

Primary Assays: The choice of primary assay is target-dependent. For example, if the target is an enzyme, a biochemical assay measuring substrate turnover would be appropriate. For a G-protein coupled receptor (GPCR), a radioligand binding assay could be used.

Secondary Assays: Compounds that show activity ("hits") in the primary screen are advanced to determine their potency (e.g., IC₅₀ or EC₅₀ values). A critical step is to assess selectivity by testing against a panel of related off-targets to identify potential side effects early in the process[4].

Cell-Based Functional Assays: These assays determine if a compound's effect on an isolated target translates to a functional outcome in a more biologically relevant system, such as inhibiting cancer cell proliferation or modulating a signaling pathway[7][8].

In Vitro ADME/Tox: Promising leads undergo profiling for Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Key assays include microsomal stability (to predict metabolic clearance), Caco-2 permeability (to predict intestinal absorption), and hERG channel binding (to flag potential cardiotoxicity)[9].

Conclusion and Forward Outlook

The systematic exploration of homologs and analogs of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid provides a robust framework for discovering novel chemical entities with therapeutic potential. By logically modifying the core scaffold and employing a tiered evaluation strategy, researchers can efficiently navigate the chemical space to identify lead compounds with optimized potency, selectivity, and pharmacokinetic profiles. The protocols and strategies outlined in this guide serve as a foundational blueprint for initiating such a drug discovery program, grounded in established principles of medicinal chemistry and process development.

References

-

4-Ethyl-3-(4-fluoro-3-methylphenyl)hexanoic acid - PubChem. National Center for Biotechnology Information. [Link]

-

Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S) - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis an... - ChEMBL. European Bioinformatics Institute (EMBL-EBI). [Link]

-

Structure of evaluated 4-PB analogs (A,B) and non-analogs, and... - ResearchGate. ResearchGate. [Link]

-

4-Ethyl-3-methylhexanoic acid | C9H18O2 | CID 56617480 - PubChem. National Center for Biotechnology Information. [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. MDPI. [Link]

-

Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh. University of Pittsburgh. [Link]

-

Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC. National Center for Biotechnology Information. [Link]

-

Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump - PubMed. National Center for Biotechnology Information. [Link]

- Preparation of 4-substituted but-3-ene-1-carboxylic acids and their esters.

-

Structure Activity Relationships - Drug Design Org. Drug Design Org. [Link]

-

Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC. National Center for Biotechnology Information. [Link]

-

BindingDB BDBM50331803. BindingDB. [Link]

-

Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles - MDPI. MDPI. [Link]

-

3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem. National Center for Biotechnology Information. [Link]

-

Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists | Request PDF - ResearchGate. ResearchGate. [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Caproic acid - Wikipedia. Wikipedia. [Link]

-

Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - Semantic Scholar. Semantic Scholar. [Link]

-

What is the IUPAC structure of 4-ethyl 3-methyl 4-propyl heptane? - Quora. Quora. [Link]

-

3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4 | Chemsrc. Chemsrc. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. Document: Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis an... - ChEMBL [ebi.ac.uk]

- 4. Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sites.pitt.edu [sites.pitt.edu]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

Multinuclear NMR Spectroscopy of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid: A Comprehensive Guide to Structural Elucidation

An Application and Protocol Guide

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, providing intricate details of molecular structure with atomic-level resolution. For researchers and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of the discovery pipeline. This guide focuses on 4-Ethyl-3-(4-fluorophenyl)hexanoic acid, a representative small molecule that embodies common structural motifs found in pharmaceutical candidates.

The incorporation of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, the ability to unequivocally characterize these fluorinated compounds is critical. This application note provides an in-depth technical guide to the structural elucidation of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid using a suite of NMR techniques, including ¹H, ¹³C, and the particularly informative ¹⁹F NMR. We will delve into not just the procedural steps but also the underlying scientific rationale for experimental choices, ensuring a robust and reproducible approach to analysis.

The Unique Power of ¹⁹F NMR in Structural Analysis

While ¹H and ¹³C NMR are foundational, the presence of a fluorine atom opens the door to ¹⁹F NMR, a highly sensitive and informative technique.[4][5] The ¹⁹F nucleus (spin I = ½) offers several distinct advantages:

-

100% Natural Abundance and High Sensitivity: The ¹⁹F isotope is 100% naturally abundant and possesses a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton.[2][6] This allows for rapid data acquisition even with modest sample concentrations.

-

Expansive Chemical Shift Range: The chemical shift range for ¹⁹F is significantly wider than for ¹H (over 400 ppm), which dramatically reduces the likelihood of signal overlap and enhances the resolution between different fluorine environments.[1]

-

Absence of Background Signals: Naturally occurring organofluorines are rare, meaning that in biological or environmental samples, a ¹⁹F NMR spectrum is free from endogenous background signals, making fluorine an excellent reporter group or tag.[4][5]

-

Rich Coupling Information: Fluorine nuclei couple not only to adjacent protons and carbons but also to nuclei several bonds away.[1] These through-bond (J-coupling) and through-space (NOE/HOESY) interactions provide a wealth of data for confirming molecular connectivity and conformation.[3][7]

The presence of fluorine also complicates ¹H and ¹³C spectra by introducing heteronuclear J-coupling, which manifests as additional signal splitting. Understanding and analyzing these couplings is key to a complete structural assignment.[8][9]

Experimental Design and Protocols

A high-quality NMR spectrum is fundamentally dependent on meticulous sample preparation.[10] This section outlines a validated protocol for preparing an analytical sample of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid for multinuclear NMR analysis.

Protocol 1: NMR Sample Preparation

Objective: To prepare a clear, homogeneous solution of the analyte in a suitable deuterated solvent at an optimal concentration for ¹H, ¹³C, and ¹⁹F NMR experiments.

Materials:

-

4-Ethyl-3-(4-fluorophenyl)hexanoic acid

-

High-quality 5 mm NMR tubes (e.g., Wilmad-LabGlass or equivalent, rated for the spectrometer's field strength).[11]

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Glass Pasteur pipettes and bulbs

-

Small plug of glass wool

-

Small sample vial (e.g., 1-dram vial)

-

Vortex mixer (optional)

Methodology:

-

Analyte Quantity: Weigh approximately 10-25 mg of the compound for ¹H and ¹⁹F NMR, or 50-100 mg for ¹³C NMR, into a clean, dry sample vial.[10][12] A concentration of ~20 mg/mL is generally a robust starting point for all three nuclei.[13]

-

Solvent Selection:

-

Rationale: The choice of solvent is critical. Deuterated solvents are used to avoid large, overwhelming solvent signals in ¹H NMR and to provide the deuterium signal for the spectrometer's field-frequency lock.[12]

-

CDCl₃: A common first choice for many organic molecules due to its good solubilizing power and relatively clean spectral window. However, the acidic proton of the carboxylic acid may undergo rapid exchange, leading to a broad signal, or may exchange with residual water.

-

DMSO-d₆: An excellent alternative, particularly for polar compounds or when observing exchangeable protons like the carboxylic acid -OH is important. Hydrogen bonding with the solvent will slow down the exchange rate, resulting in a sharper -OH signal.

-

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the analyte.[11][13] Gently swirl or briefly vortex the vial to ensure complete dissolution. The final solution should be perfectly clear.[12]

-

Filtration (Critical Step):

-

Causality: Suspended particulate matter will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.[10]

-

Procedure: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Do not use cotton wool, as it can leach impurities soluble in organic solvents.[10] Using the pipette, filter the sample solution directly into the NMR tube.

-

-

Final Checks: Ensure the liquid height in the NMR tube is appropriate for the spectrometer's probe (typically 4-5 cm).[11] Cap the tube securely, label it clearly, and wipe the outside clean before insertion into the spectrometer.

Workflow for NMR Analysis

Caption: Workflow from sample preparation to structural confirmation.

Protocol 2: NMR Data Acquisition

Objective: To acquire high-quality ¹H, ¹³C, and ¹⁹F NMR spectra using appropriate experimental parameters. The following are typical parameters for a 400 MHz spectrometer.

| Parameter | ¹H Experiment | ¹³C Experiment ({¹H} decoupled) | ¹⁹F Experiment | Rationale |

| Spectral Width | ~16 ppm | ~220 ppm | ~250 ppm | To ensure all signals, from shielded aliphatics to deshielded aromatics and the carboxyl carbon, are captured. The ¹⁹F range is large.[1] |

| Transmitter Offset | ~6 ppm | ~100 ppm | ~ -115 ppm | Centered on the expected region of signals to optimize excitation. |

| Acquisition Time | 2-4 s | 1-2 s | 1-2 s | Balances resolution with experiment time. Longer for ¹H to resolve fine couplings. |

| Relaxation Delay (d1) | 2-5 s | 2 s | 2 s | Allows for near-complete T1 relaxation, ensuring quantitative integrations, especially for ¹H. |

| Pulse Angle | 30-45° | 45° | 45° | A smaller pulse angle allows for a shorter relaxation delay, increasing the number of scans per unit time. |

| Number of Scans | 8-16 | 1024-4096 | 16-64 | Dependent on concentration. ¹³C has low natural abundance and requires significantly more scans. ¹⁹F is highly sensitive. |

Note on ¹³C Decoupling: Standard proton-decoupled ¹³C spectra of fluorinated compounds can be complex due to C-F coupling.[8] For unambiguous assignment, acquiring a {¹H, ¹⁹F} double-decoupled spectrum is highly recommended if the instrumentation allows.[7][8] This simplifies the spectrum to singlets for each unique carbon.

Spectral Analysis and Interpretation

The key to structural elucidation is the careful assignment of each signal in the NMR spectra to a specific nucleus within the molecule.

Molecular Structure and Atom Numbering

Caption: Structure of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid with numbering for NMR assignment.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |

| H¹³ (-COOH) | 10.0 - 12.0 | broad singlet (br s) | N/A | Highly deshielded acidic proton; signal is often broad due to chemical exchange.[14][15][16] |

| H⁷ (aromatic) | 7.0 - 7.2 | doublet of doublets (dd) | ³J_HF ≈ 8-10, ³J_HH ≈ 8-9 | Ortho to the alkyl substituent and meta to the fluorine atom. |

| H⁶ (aromatic) | 6.9 - 7.1 | triplet (t) | ³J_HF ≈ 8-10, ³J_HH ≈ 8-9 | Ortho to the fluorine atom, appearing as an apparent triplet due to similar ortho H-H and H-F couplings. |

| H³ | 3.2 - 3.5 | multiplet (m) | ~7-8 | Benzylic proton, deshielded by the aromatic ring and adjacent to two methylene groups and a methine. |

| H² | 2.4 - 2.7 | multiplet (m) | ~7-8 | Methylene protons alpha to the carbonyl group, deshielded.[15] |

| H⁴ | 1.8 - 2.1 | multiplet (m) | ~7 | Methine proton adjacent to two methylene groups and another methine. |

| H⁸, H¹⁰ (-CH₂-) | 1.2 - 1.6 | multiplet (m) | ~7.5 | Diastereotopic methylene protons of the two ethyl groups. |

| H⁹, H¹¹ (-CH₃) | 0.8 - 1.0 | triplet (t) | ~7.5 | Terminal methyl groups of the two ethyl groups. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃, {¹H} decoupled)

| Carbon(s) | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Coupling Constant(s) (J_CF, Hz) | Rationale |

| C¹ (-COOH) | 178 - 182 | doublet (d) | ⁴J_CF ≈ 2-3 | Carboxyl carbon, highly deshielded.[14][17] |

| C⁵ (C-F) | 160 - 164 | doublet (d) | ¹J_CF ≈ 240-250 | Aromatic carbon directly bonded to fluorine, shows a very large one-bond coupling.[8] |

| C-ipso (C-C³) | 138 - 142 | doublet (d) | ²J_CF ≈ 20-25 | Aromatic carbon ortho to fluorine. |

| C⁷ | 128 - 132 | doublet (d) | ³J_CF ≈ 7-9 | Aromatic carbon meta to fluorine. |

| C⁶ | 114 - 118 | doublet (d) | ²J_CF ≈ 20-25 | Aromatic carbon ortho to fluorine, shielded by fluorine's electron-donating resonance effect. |

| C³ | 45 - 50 | doublet (d) | ⁴J_CF ≈ 1-2 | Benzylic carbon. |

| C⁴ | 42 - 47 | singlet (s) | N/A | Aliphatic methine carbon. |

| C² | 38 - 42 | singlet (s) | N/A | Methylene carbon alpha to carbonyl. |

| C⁸, C¹⁰ | 25 - 30 | singlet (s) | N/A | Ethyl methylene carbons. |

| C⁹, C¹¹ | 10 - 15 | singlet (s) | N/A | Ethyl methyl carbons. |

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

The ¹⁹F spectrum will consist of a single resonance for the one fluorine environment.

| Fluorine | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J_HF, Hz) | Rationale |

| F | -110 to -120 | triplet of triplets (tt) or multiplet (m) | ³J_HF ≈ 8-10 (to ortho H's) | The chemical shift is typical for a fluorine on a benzene ring. It will be split by the two ortho protons (H⁶) and potentially show smaller long-range coupling to the meta protons (H⁷). |

Key J-Coupling Interactions

Caption: Key through-bond J-coupling interactions in the fluorophenyl moiety.

Conclusion

The structural elucidation of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid serves as an excellent model for the comprehensive characterization of fluorinated small molecules. By systematically applying ¹H, ¹³C, and ¹⁹F NMR spectroscopy, a complete and unambiguous assignment of the molecular structure is achievable. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR provide a clear window into the electronic environment of the fluorine atom, while the resulting heteronuclear coupling constants observed in ¹H and ¹³C spectra serve as powerful constraints for confirming connectivity. The protocols and analytical strategies detailed in this guide are robust, grounded in fundamental NMR principles, and broadly applicable to researchers in pharmaceutical and chemical sciences.

References

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. Available from: [Link]

-

How to Prepare Samples for NMR. ResearchGate. Available from: [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available from: [Link]

-

Small molecule NMR sample preparation. (2023, August 29). Available from: [Link]

-

Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Available from: [Link]

-

NMR | Fluorine Spectroscopy. Available from: [Link]

-

NMR Sample Preparation. University of Cambridge. Available from: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Nature Communications. Available from: [Link]

-

Sample Preparation. Max T. Rogers NMR Facility, Michigan State University. Available from: [Link]

-

Nmr spectroscopy of fluorine 19. (2015, June 16). SlideShare. Available from: [Link]

-

Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Available from: [Link]

-

An Overview of Fluorine NMR. ResearchGate. Available from: [Link]

-

A beginner's guide to 19F NMR and its role in drug screening. (2023). Canadian Journal of Chemistry. Available from: [Link]

-

11 - 19F-NMR Spectroscopy - Basic. Scribd. Available from: [Link]

-

Coupling Constants in Fluorinated Cyclic Compounds. (1966). Transactions of the Faraday Society. Available from: [Link]

-

Simultaneous Proton and Fluorine decoupled 13C NMR. (2014, July 30). Magritek. Available from: [Link]

-

The influence of fluorine spin- diffusion on ¹³C solid-state NMR line shapes of CF₃ groups. (2022). Physical Chemistry Chemical Physics. Available from: [Link]

-

Why is 1-H and C-13 NMR spectra of Fluorine compounds complex? ResearchGate. Available from: [Link]

-

NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. (1961). The Journal of Chemical Physics. Available from: [Link]

-

NMR fluorine-fluorine coupling constants in saturated organic compounds. SciSpace. Available from: [Link]

-

The influence of fluorine spin-diffusion on 13C solid-state NMR line shapes of CF3 groups. The Royal Society of Chemistry. Available from: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry: A Tenth Edition. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study. (2024). Bioorganic Chemistry. Available from: [Link]

-

4-Fluorophenylglyoxal - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

Fluorine NMR. Available from: [Link]

-

4-Ethyl-3-(4-fluoro-3-methylphenyl)hexanoic acid. PubChem, NIH. Available from: [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2001). Organic Geochemistry. Available from: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts. Available from: [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, November 23). Chemistry LibreTexts. Available from: [Link]

-

Solid-State 17O NMR Study of Carboxylic Acid Dimers: Simultaneously Accessing Spectral Properties of Low- and High-Energy Tautomers. (2019). The Journal of Physical Chemistry A. Available from: [Link]

-

NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Available from: [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Available from: [Link]

-

Characteristic NMR chemical shifts of compounds 4a and 5. ResearchGate. Available from: [Link]

-

How many NMR peaks will be observed for hexanoic acid? (2018, July 8). Quora. Available from: [Link]

-

4-Ethyl-3-methylhexanoic acid. PubChem, NIH. Available from: [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025, May 16). MDPI. Available from: [Link]

Sources

- 1. azom.com [azom.com]

- 2. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 3. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 4. researchgate.net [researchgate.net]

- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. jeolusa.com [jeolusa.com]

- 8. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 14. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. myneni.princeton.edu [myneni.princeton.edu]

Application Notes and Protocols for Characterizing 4-Ethyl-3-(4-fluorophenyl)hexanoic acid in Cell-Based Assays

Introduction

The study of novel fatty acid analogues is a burgeoning field in drug discovery, targeting metabolic pathways implicated in a myriad of diseases including metabolic syndrome, cancer, and inflammatory disorders. 4-Ethyl-3-(4-fluorophenyl)hexanoic acid is a synthetic fatty acid derivative with potential biological activity. Its structural similarity to endogenous fatty acids suggests it may interact with key metabolic enzymes and signaling pathways. The fluorine substitution can enhance metabolic stability and binding affinity to target proteins, making it a compound of interest for therapeutic development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid in a tiered series of cell-based assays. The protocols herein are designed to systematically evaluate its cytotoxic potential, its impact on cellular lipid metabolism, and to elucidate the mechanisms underlying its biological effects. As a novel compound, the following workflow provides a robust framework for its initial characterization.

I. Preliminary Compound Handling and Preparation

A critical first step in working with fatty acid-like molecules is ensuring their proper solubilization in aqueous cell culture media to guarantee consistent cellular delivery and avoid artifacts from precipitation or solvent toxicity.[1][2] Due to their hydrophobic nature, fatty acids are typically complexed with fatty acid-free bovine serum albumin (BSA).[1][2][3]

Protocol 1: Preparation of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid-BSA Complex

This protocol is adapted from established methods for preparing fatty acid-BSA complexes.[1][4][5]

Materials:

-

4-Ethyl-3-(4-fluorophenyl)hexanoic acid

-

Ethanol (100%, cell culture grade)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Sterile MilliQ water

-

Cell culture medium (e.g., DMEM)

-

Sterile 0.22 µm filter

Procedure:

-

Prepare a 100 mM Stock Solution of the Compound:

-

Prepare a 10% (w/v) Fatty Acid-Free BSA Solution:

-

Complexation of the Compound with BSA:

-

In a sterile tube, warm the 10% fatty acid-free BSA solution in a 37°C water bath for 5 minutes.

-

Add the 100 mM compound stock solution to the warm BSA solution to achieve the desired molar ratio (a 5:1 molar ratio of fatty acid to BSA is a common starting point).[5]

-

Incubate the mixture in a 37°C water bath for 1 hour with gentle agitation to allow for complexation.[1]

-

Visually inspect the solution for any cloudiness, which would indicate precipitation. Discard if cloudy.[1]

-

-

Preparation of Final Working Solution:

-

Dilute the compound-BSA complex in pre-warmed (37°C) cell culture medium to the desired final concentrations for your experiments.

-

Crucially, prepare a vehicle control consisting of BSA in culture medium with the same final concentration of ethanol used for the highest concentration of the test compound. [1]

-

II. Tier 1: Assessment of General Cytotoxicity

The initial evaluation of any new compound should be to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells.[6][7]

Protocol 2: MTT Assay for Cell Viability

This protocol is based on standard MTT assay procedures.[6][8]

Materials:

-

Cells of interest (e.g., HepG2, 3T3-L1, or a cancer cell line)

-

96-well flat-bottom plates

-

4-Ethyl-3-(4-fluorophenyl)hexanoic acid-BSA complex (from Protocol 1)

-

Vehicle control (BSA-ethanol complex)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment:

-

Remove the culture medium and replace it with fresh medium containing various concentrations of the 4-Ethyl-3-(4-fluorophenyl)hexanoic acid-BSA complex.

-

Include wells with vehicle control and untreated cells.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Formazan Solubilization:

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |

| 0 (Control) | 1.25 | 100% |

| 1 | 1.20 | 96% |

| 10 | 1.05 | 84% |

| 50 | 0.63 | 50% |

| 100 | 0.25 | 20% |

| 200 | 0.10 | 8% |

III. Tier 2: Investigating Effects on Lipid Metabolism

If 4-Ethyl-3-(4-fluorophenyl)hexanoic acid does not exhibit significant cytotoxicity at reasonable concentrations, or if the goal is to investigate its metabolic effects, the next tier of assays should focus on its impact on lipid handling by the cells.

Workflow for Lipid Metabolism Assays

Caption: Tier 2 workflow for lipid metabolism assays.

Protocol 3: Lipid Accumulation Assay (Oil Red O Staining)

This assay visualizes and quantifies the accumulation of neutral lipids in cells, which is particularly relevant for studying adipogenesis or steatosis.[9][10][11]

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1) or hepatocytes (e.g., HepG2)

-

24-well or 48-well plates

-

4-Ethyl-3-(4-fluorophenyl)hexanoic acid-BSA complex

-

10% Formalin

-

Oil Red O working solution

-

Hematoxylin solution

-

Isopropanol (100%)

-

Light microscope and multi-well spectrophotometer

Procedure:

-

Cell Treatment: Treat cells with the compound at non-cytotoxic concentrations for a specified period (e.g., during differentiation for adipocytes, or for 24-48 hours for hepatocytes).

-

Cell Fixation:

-

Staining:

-

Visualization and Quantification:

-

Visualize lipid droplets (stained red) under a light microscope.

-

For quantification, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 492 nm.

-

| Treatment | Absorbance (492 nm) | Fold Change in Lipid Accumulation |

| Control | 0.15 | 1.0 |

| Compound (10 µM) | 0.08 | 0.53 |

| Compound (50 µM) | 0.05 | 0.33 |

| Positive Control (e.g., Rosiglitazone) | 0.45 | 3.0 |

Protocol 4: Lipolysis Assay (Glycerol Release)

This assay measures the breakdown of triglycerides (lipolysis) by quantifying the amount of glycerol released into the culture medium.[12][13][14]

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1)

-

Lipolysis assay buffer

-

4-Ethyl-3-(4-fluorophenyl)hexanoic acid-BSA complex

-

Isoproterenol (positive control for stimulating lipolysis)

-

Glycerol detection reagent (commercially available kits)

-

Multi-well spectrophotometer or fluorometer

Procedure:

-

Cell Treatment:

-

Wash differentiated adipocytes with wash buffer.

-

Add lipolysis assay buffer containing the test compound or controls.

-

To stimulate lipolysis, add isoproterenol to the appropriate wells.

-

Incubate for 1-3 hours at 37°C.[13]

-

-

Sample Collection: Collect the culture medium from each well.

-

Glycerol Measurement:

-

Data Acquisition: Measure the absorbance or fluorescence.

Data Analysis: Calculate the concentration of glycerol released using a standard curve. Normalize the results to the total protein content of the cells in each well.

Protocol 5: Fatty Acid Oxidation (FAO) Assay

This assay measures the rate at which cells metabolize fatty acids for energy. This can be done using radiolabeled fatty acids or specialized probes that measure oxygen consumption.[15][16][17]

Materials:

-

Cells of interest (e.g., C2C12 myotubes, primary hepatocytes)

-

FAO assay medium (can be substrate-limited)

-

[1-14C]palmitic acid or a commercial FAO assay kit

-

4-Ethyl-3-(4-fluorophenyl)hexanoic acid-BSA complex

-

Etomoxir (inhibitor of FAO, as a control)

-

Scintillation counter or a specialized microplate reader for oxygen consumption

Procedure (using radiolabeled substrate):

-

Cell Treatment: Pre-incubate cells with the test compound for a desired period.

-

FAO Reaction:

-

Replace the medium with FAO assay medium containing [1-14C]palmitic acid complexed with BSA.

-

Incubate for 1-2 hours at 37°C.

-

-

Measurement of Soluble Products:

-

Stop the reaction and separate the acid-soluble metabolites (which include the radiolabeled acetyl-CoA and Krebs cycle intermediates) from the un-metabolized [1-14C]palmitic acid.[16]

-

Measure the radioactivity of the acid-soluble fraction using a scintillation counter.

-

IV. Tier 3: Elucidating the Mechanism of Action

If the compound exhibits significant cytotoxicity, particularly at concentrations that also affect lipid metabolism, it is important to investigate the mechanism of cell death. Lipotoxicity, or cell death induced by an overload of fatty acids, often proceeds through apoptosis.[18]

Signaling Pathway of Lipotoxicity-Induced Apoptosis

Caption: Simplified pathway of lipotoxicity-induced apoptosis.

Protocol 6: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[19]

Materials:

-

Cells treated with 4-Ethyl-3-(4-fluorophenyl)hexanoic acid-BSA complex

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI) solution

-

Annexin V binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the compound at cytotoxic concentrations for the time determined from the viability assays. Include positive and negative controls.

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer as soon as possible.

-

Four populations of cells can be distinguished:

-

Annexin V- / PI- (Viable cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Control | 95 | 2 | 3 |

| Compound (IC50) | 45 | 35 | 20 |

| Compound (2x IC50) | 15 | 50 | 35 |

| Positive Control (e.g., Staurosporine) | 10 | 60 | 30 |

V. Conclusion

This guide provides a structured and comprehensive approach to the initial characterization of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid in cell-based assays. By following this tiered workflow, researchers can efficiently determine the compound's cytotoxic profile, its influence on key aspects of lipid metabolism, and the potential mechanisms underlying its cellular effects. The detailed protocols and data presentation formats are designed to ensure robust and reproducible results, paving the way for further investigation into the therapeutic potential of this novel fatty acid analogue.

References

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Protocolsonline. (n.d.). MTT (Assay protocol). [Link]

-

Assay Genie. (n.d.). Lipid (Oil Red O) Staining Kit (BN00809). [Link]

-

Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Martins, V. F., et al. (2016). Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(12), 1945-1954. [Link]

-

Xu, L., et al. (2021). An optimized method for Oil Red O staining with the salicylic acid ethanol solution. Histochemistry and Cell Biology, 156(3), 263-274. [Link]

-

National Center for Biotechnology Information. (2015). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. [Link]

-

protocols.io. (n.d.). Preparation of BSA complexed free fatty acids for in vitro studies. [Link]

-

Mayo Clinic Laboratories. (n.d.). Fatty Acid Oxidation Probe Assay, Fibroblast Culture. [Link]

-

protocols.io. (2006). Fatty acid oxidation assay V.1. [Link]

-

ResearchGate. (2025). Protocol for assessing exvivo lipolysis of murine adipose tissue. [Link]

-

JoVE. (2015). Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes. [Link]

-

WK Lab. (n.d.). Fatty Acid-BSA complex protocol. [Link]

-

Oxford Academic. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. [Link]

-

protocols.io. (2022). Preparation of BSA complexed free fatty acids for in vitro studies. [Link]

-

BioIVT. (n.d.). Configure Lipolysis Assay Kit. [Link]

-

National Center for Biotechnology Information. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

-

BioVision. (n.d.). Lipolysis (3T3-L1) Colorimetric Assay Kit. [Link]

-

Zen-Bio. (n.d.). Adipose Tissue Explant Lipolysis Assay Kit: Glycerol Detection. [Link]

-

Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. wklab.org [wklab.org]

- 5. Preparation of BSA complexed free fatty acids for in vitro studies â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. bioivt.com [bioivt.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. zen-bio.com [zen-bio.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 18. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]

- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bosterbio.com [bosterbio.com]

Application Note: Preclinical Characterization and Experimental Protocols for 4-Ethyl-3-(4-fluorophenyl)hexanoic Acid (EFHA)

Introduction & Structural Analysis[1][2]

4-Ethyl-3-(4-fluorophenyl)hexanoic acid (EFHA) represents a specific class of lipophilic carboxylic acids often utilized as scaffolds in the development of RORγt inverse agonists , PPAR modulators , or as lipophilic precursors for gamma-aminobutyric acid (GABA) analogs.

Unlike simple phenyl-butyric derivatives, the hexanoic backbone with C3/C4 substitution introduces significant steric bulk and lipophilicity. This molecule contains two chiral centers (C3 and C4), resulting in four potential stereoisomers. The biological activity of such scaffolds is historically highly stereoselective.

Key Molecular Characteristics:

-

Molecular Formula: C₁₄H₁₉FO₂

-

Predicted pKa: ~4.5–4.8 (Carboxylic acid moiety)

-

Predicted LogP: ~3.5–4.2 (High lipophilicity)

-

Critical Challenge: Separation of diastereomers and high plasma protein binding.

This guide outlines the standardized protocols for the analytical resolution , solubility profiling , and metabolic stability assessment of EFHA.

Analytical Protocol: Chiral Resolution & Purity

Due to the two chiral centers, synthesizing EFHA often yields a mixture of diastereomers. Biological assays require enantiopure compounds. The following protocol utilizes Normal Phase Chiral HPLC, the gold standard for separating phenyl-alkanoic acids.

Protocol A: Chiral HPLC Separation

Objective: Isolate specific stereoisomers of EFHA for biological testing.

Materials:

-

Column: Daicel Chiralpak® AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic acid (TFA).

-

Detection: UV at 210 nm and 254 nm.

Methodology:

-

Sample Preparation: Dissolve 10 mg of crude EFHA in 1 mL of Mobile Phase (10 mg/mL). Filter through a 0.22 µm PTFE filter.

-

Mobile Phase Preparation:

-

Mix n-Hexane and Isopropanol in a 90:10 (v/v) ratio.

-

Add 0.1% TFA (critical for sharpening the carboxylic acid peak and preventing tailing).

-

Degas via ultrasonication for 15 minutes.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min (analytical) or 15 mL/min (semi-prep).

-

Temperature: 25°C.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Calculate the Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) based on peak area integration.

Troubleshooting:

-

Peak Tailing: Increase TFA concentration to 0.2% to suppress ionization of the carboxylic acid.

-

Poor Resolution: Switch to a Chiralcel® OD-H column (Cellulose-based) or lower the temperature to 10°C to improve selectivity.

Physicochemical Protocol: Thermodynamic Solubility & LogD

EFHA is expected to be poorly soluble in acidic media but soluble in basic buffers. Accurate solubility data is vital for formulation.

Protocol B: Shake-Flask Solubility Assay

Objective: Determine thermodynamic solubility at pH 1.2, 7.4, and simulated intestinal fluid (FaSSIF).

Workflow:

-

Preparation: Weigh 2 mg of solid EFHA into 1.5 mL microcentrifuge tubes (triplicate per pH).

-

Solvent Addition: Add 500 µL of the respective buffer:

-

pH 1.2: 0.1 N HCl.

-

pH 7.4: 50 mM Phosphate Buffer.

-

FaSSIF: Phosphate buffer + 3 mM Sodium Taurocholate + 0.75 mM Lecithin.

-

-

Equilibration: Shake at 37°C for 24 hours at 300 rpm.

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Dilute supernatant 1:10 with Acetonitrile/Water (50:50).

-

Analyze via LC-MS/MS or HPLC-UV against a standard curve (0.1–100 µM).

-

Data Output Format:

| Medium | Predicted Solubility (µM) | Biological Implication |

| pH 1.2 (Gastric) | < 10 µM | High risk of precipitation in stomach; requires enteric coating or salt form. |

| pH 7.4 (Plasma) | > 200 µM | Ionized form (carboxylate) improves solubility. |

| FaSSIF (Intestine) | > 500 µM | Bile salts likely enhance solubility significantly (Class II drug behavior). |

In Vitro Metabolic Stability (Microsomal Stability)

Carboxylic acids like EFHA are prone to Glucuronidation (UGT) and CYP-mediated hydroxylation on the phenyl ring or ethyl side chain.

Protocol C: Liver Microsome Stability Assay

Objective: Determine intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).

-

UDP-Glucuronic Acid (UDPGA) cofactor (for UGT assessment).

Step-by-Step Procedure:

-

Pre-incubation:

-

Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) with 5 µL of HLM (final conc. 0.5 mg/mL).

-

Add 1 µL of EFHA stock (10 mM in DMSO). Final substrate conc: 1 µM.

-

Incubate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Arm A (CYP only): Add 50 µL NADPH regenerating system.

-

Arm B (CYP + UGT): Add 50 µL NADPH + 2 mM UDPGA (activated with Alanethicin).

-

-

Sampling: Remove 50 µL aliquots at T=0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Mechanistic Insight: If clearance in Arm B is significantly higher than Arm A, EFHA is primarily cleared via Acyl-Glucuronidation . This is a critical safety finding, as acyl-glucuronides can be reactive metabolites associated with idiosyncratic toxicity [1].

Visualization: Preclinical Evaluation Pipeline

The following diagram illustrates the logical flow of experiments required to validate EFHA as a viable lead compound.

Figure 1: Integrated workflow for the structural and biological validation of EFHA. Note the parallel processing of physicochemical and metabolic stability assays.

Safety Pharmacology Note: hERG Inhibition

Lipophilic carboxylic acids with phenyl rings linked by short alkyl chains can occasionally interact with the hERG potassium channel, leading to QT prolongation.

Protocol D: Fluorescence Polarization hERG Assay (High Throughput)

-

Tracer: Use Red-hERG tracer (Predictor™ hERG Fluorescence Polarization Assay).

-

Titration: Titrate EFHA from 1 nM to 100 µM (1% DMSO final).

-

Incubation: 2 hours at room temperature.

-

Readout: Measure Fluorescence Polarization (mP).

-

Criteria: An IC₅₀ < 10 µM triggers a requirement for a Patch-Clamp (electrophysiology) confirmation assay [2].

References

-

Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad and the ugly." Biopharmaceutics & Drug Disposition, 31(7), 367-395. Link

-

Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature, 440(7083), 463-469. Link

-

Nakajima, R., et al. (2021).[1] "Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile." Bioorganic & Medicinal Chemistry Letters, 36, 127786.[1] Link

-

FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

Advanced Metabolic Profiling of Fluorinated Carboxylic Acids: Protocols for 4-Ethyl-3-(4-fluorophenyl)hexanoic Acid

Application Note: AN-MET-2026-04

Executive Summary & Scientific Rationale

This guide details the bioanalytical and metabolic profiling of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid (EFHA) . Structurally, EFHA represents a class of lipophilic, fluorinated

The presence of the 4-fluorophenyl moiety and the carboxylic acid tail dictates a specific metabolic fate that requires specialized protocols. Standard LC-MS/MS workflows often fail to capture the full metabolic picture due to ionization suppression or lack of UV chromophores. Therefore, this guide integrates

Key Mechanistic Insights:

-

Metabolic Blocking: The fluorine atom at the para-position of the phenyl ring functions as a metabolic blocker, preventing CYP450-mediated hydroxylation at the most reactive site [1]. This shifts metabolism toward the alkyl chain (omega-oxidation) or Phase II conjugation.

-

Acyl Glucuronide Risks: As a carboxylic acid, EFHA is prone to forming acyl glucuronides (AG). These reactive metabolites can covalently bind to plasma proteins, leading to immune-mediated idiosyncratic toxicity (IADRs) [2].

-

Stereochemical Instability: The chiral centers at C3 and C4 allow for potential diastereomeric interconversion (epimerization) via Acyl-CoA intermediates, similar to the inversion seen in 2-arylpropionic acids (NSAIDs) [3].

Application Module A: F-qNMR for Metabolite Identification (MetID)

Unlike radiolabeling (

Experimental Logic

Standard LC-MS may miss metabolites that do not ionize well or lose the specific fragment being monitored.

Protocol: F-qNMR Metabolic Stability Assay

Materials:

-

Liver Microsomes (Human/Rat), 20 mg/mL.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Internal Standard (IS): Trifluoroacetic acid (TFA) or Fluorouracil (encapsulated in capillary to avoid reaction).

Workflow:

-

Incubation:

-

Prepare a 50 µM solution of EFHA in phosphate buffer (<1% DMSO).

-

Initiate reaction with NADPH at 37°C.

-

Timepoints: 0, 15, 30, 60, 120 min.

-

-

Quenching & Extraction:

-

Quench with 2 volumes of ice-cold Acetonitrile (ACN).

-

Centrifuge at 10,000 x g for 10 min to pellet proteins.

-

Crucial Step: Evaporate supernatant under

to remove ACN (solvent suppression in NMR is difficult with ACN). Reconstitute in

-

-

NMR Acquisition:

-

Instrument: 500 MHz (or higher) NMR with cryoprobe.

-

Pulse Sequence: Inverse gated decoupling (to eliminate NOE enhancement for quantitative integration).

-

Relaxation Delay (

): Set to

-

Data Interpretation:

-

Parent Peak: ~ -115 to -120 ppm (Ar-F).

-

Metabolite Shifts:

-

Ring Hydroxylation (Ortho/Meta): Shift of -2 to -5 ppm.

-

Glucuronidation (COOH): Minor shift (<0.5 ppm) but distinct splitting changes.

-

Defluorination: Appearance of free fluoride ion at -119 ppm (highly unlikely for Ar-F bonds).

-

Application Module B: Assessment of Acyl Glucuronide (AG) Reactivity

Since EFHA contains a hexanoic acid tail, Phase II metabolism by UGT enzymes will generate 1-O-

Experimental Logic

We must distinguish between "stable" glucuronides and "reactive" glucuronides. The Half-Life of Rearrangement (

Protocol: AG Degradation Assay

-

Biosynthesis: Incubate EFHA (100 µM) with UGT-induced microsomes and UDPGA (cofactor) for 4 hours.

-

Isolation: SPE extraction (Oasis HLB) to purify the Acyl Glucuronide metabolite.

-

Degradation Study:

-

Incubate purified AG in phosphate buffer (pH 7.4) at 37°C.

-

Monitor by LC-MS/MS at 0, 1, 2, 4, 8, 24 hours.

-

-

Analysis:

-

Track the disappearance of the 1-O-

peak.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Track the appearance of isomers (2-O, 3-O, 4-O acyl migration products).

-

Risk Threshold: If

hours, the NCE is classified as "High Risk" for covalent binding [4].

-

Visualization of Metabolic Pathways[3]

The following diagram illustrates the divergent pathways for EFHA, highlighting the blocking effect of the fluorine atom and the critical Phase II safety checkpoint.

Figure 1: Predicted metabolic map of EFHA. Note the fluorine atom blocks the primary para-oxidation site, shifting flux toward alkyl oxidation and glucuronidation.

Application Module C: Investigation of Chiral Inversion

EFHA has chiral centers at C3 and C4. Similar to ibuprofen, the acyl-CoA intermediate formed prior to beta-oxidation or amino acid conjugation can lead to epimerization.

Experimental Logic

If the drug is administered as a single enantiomer (e.g., 3R, 4S), the detection of the (3S, 4S) diastereomer in plasma indicates metabolic inversion. This is critical because the inverted isomer may be pharmacologically inactive or toxic.

Protocol: Chiral LC-MS/MS Separation

Column Selection:

-

Stationary Phase: Immobilized polysaccharide columns (e.g., Chiralpak IG or IC) are preferred for acidic analytes.

-

Mobile Phase: Heptane/Ethanol/TFA (90:10:0.1). The acid additive (TFA) is mandatory to suppress ionization of the carboxylic acid and ensure peak sharpness.

Workflow:

-

Spike plasma with racemic EFHA to establish separation of all 4 stereoisomers.

-

Incubate single enantiomer (e.g., 3R, 4S) with Hepatocytes (microsomes lack the CoA-ligases required for inversion).

-

Analyze at T=0 and T=4h.

-

Calculation: Inversion Ratio = Area(Inverted) / [Area(Parent) + Area(Inverted)].

Summary Data Tables

Table 1: Troubleshooting 19F-NMR vs. LC-MS

| Issue | LC-MS/MS Limitation | 19F-qNMR Solution |

| Mass Balance | Requires radiolabel ( | Inherently quantitative; Area under peak |

| Ionization | Highly lipophilic metabolites may not ionize in ESI. | Detects all soluble F-containing species regardless of ionization. |

| Matrix Effects | Phospholipids cause ion suppression. | No background signal in biological matrix (biological F is negligible). |

| Structure ID | Difficult to distinguish regioisomers (ortho vs meta). | Chemical shift ( |

Table 2: Acyl Glucuronide Safety Classification

| Parameter | Low Risk | High Risk (Warning) |

| > 20 hours | < 10 hours | |

| Protein Binding | Reversible | Irreversible (Covalent Adducts) |

| Major Route | Oxidation > Glucuronidation | Glucuronidation > 50% of Clearance |

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Regan, S., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition, 31(7), 367-395. Link

-

Tracy, T. S. (2004). Metabolic chiral inversion: pro-drugs, active metabolites and other consequences. Current Opinion in Drug Discovery & Development. Link

-

FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites. Link

-

Dalvie, D., et al. (2009). Applications of Fluorine NMR in Drug Discovery and Development.[2][3] Chemical Research in Toxicology. Link

Sources

Application Note: Strategic Optimization of 4-Ethyl-3-(4-fluorophenyl)hexanoic Acid Derivatives

Executive Summary & Scientific Rationale

The scaffold 4-Ethyl-3-(4-fluorophenyl)hexanoic acid represents a highly promising lipophilic backbone for the development of next-generation Central Nervous System (CNS) agents.[1][2] Structurally, this compound is an acyclic analogue of Mirogabalin and a homologue of Pregabalin and Phenibut .[1][2]

While the carboxylic acid form possesses favorable pharmacokinetic properties (lipophilicity for Blood-Brain Barrier penetration), historical Structure-Activity Relationship (SAR) data on this class suggests that the free acid lacks sufficient potency at the primary target: the

To achieve "improved potency" as requested, this guide details the transformation of this acid scaffold into its pharmacologically active

Rational Design Strategy (SAR)

The optimization of this scaffold relies on three specific chemical modifications designed to enhance binding affinity (

A. The Pharmacophore Transformation

The parent acid must be converted into a

B. Stereochemical Locking

Potency in this class is stereospecific.[1][2] For Pregabalin, the (S)-enantiomer is active.[1][2] For 3-substituted-3-phenyl derivatives, the spatial arrangement of the bulky phenyl group relative to the ethyl chain dictates the "lock" into the receptor pocket.[1][2]

-

Requirement: Asymmetric synthesis or chiral resolution to isolate the (3S, 4R) or (3R, 4S) diastereomers.

C. Bioisosteric Replacement

To improve oral bioavailability and prevent rapid glucuronidation of the carboxylic acid:

-

Acid Isosteres: Conversion of -COOH to a tetrazole ring (maintains acidity but alters metabolic profile).[1][2]

Visualizing the SAR Strategy

Figure 1: Strategic modification pathways for converting the lipophilic acid scaffold into high-potency CNS ligands.

Detailed Experimental Protocols

Protocol A: Synthesis of the Active -Amino Derivative

Objective: Convert the hexanoic acid scaffold into a 3-aminomethyl derivative (GABA analogue) to enable

Reagents:

-

Starting Material: 4-Ethyl-3-(4-fluorophenyl)-2-hexenoate (Unsaturated ester precursor).[1][2]

-

Nitromethane (

).[1][2] -

Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a Chiral Nickel(II) complex for asymmetric induction.[1][2]

-

Reductant: Raney Nickel /

.[1][2]

Step-by-Step Workflow:

-

Michael Addition (Nitromethane):

-

Dissolve the

-unsaturated ester precursor (derived from the Knoevenagel condensation of 2-ethyl-1-(4-fluorophenyl)butanal) in Nitromethane (5 equiv). -

Critical Step: Stir at room temperature for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1][2] The disappearance of the alkene spot indicates formation of the nitro-ester.[1][2]

-

Mechanism:[1][2][3] The nitronate anion attacks the

-carbon (C3), creating the quaternary center bearing the fluorophenyl and ethyl groups.[1][2]

-

-

Nitro Group Reduction:

-

Hydrolysis (Opening the Lactam):

-

Purification:

Protocol B: In Vitro Potency Screening ( Binding Assay)

Objective: Quantify the affinity (

Materials:

-

Radioligand:

-Gabapentin (Specific Activity > 50 Ci/mmol).[1][2] -

Tissue Source: Porcine cortex synaptic membranes (rich in

).[1][2] -

Buffer: 10 mM HEPES-KOH, pH 7.4.

Procedure:

-

Membrane Preparation: Homogenize porcine cortex in ice-cold buffer.[1][2] Centrifuge at 100,000 x g for 30 mins. Resuspend pellets to protein conc of 0.5 mg/mL.

-

Incubation:

-

Equilibrium: Incubate for 45 minutes at room temperature (22°C).

-

Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce nonspecific binding) using a cell harvester.

-

Quantification: Count radioactivity via Liquid Scintillation Spectroscopy.

-

Data Analysis: Calculate

using non-linear regression (GraphPad Prism). Convert to

Data Presentation & Interpretation

When analyzing your derivatives, organize data to correlate lipophilicity with potency.[1][2]

Table 1: Hypothetical SAR Data for 4-Ethyl-3-(4-fluorophenyl)hexanoic Acid Derivatives

| Compound ID | Modification | ClogP | Potency Interpretation | |

| Lead (Acid) | Parent Carboxylic Acid | 3.8 | > 10,000 | Inactive. Lacks zwitterionic motif.[1][2] |

| Deriv-01 | 1.2 | 150 | Moderate. Amine restores binding.[1][2] | |

| Deriv-02 | (3S)- | 1.2 | 12 | High. Matches Pregabalin stereochemistry.[1][2] |

| Deriv-03 | Cyclic Analogue (Cyclohexane) | 2.1 | 4 | Very High. Entropic penalty reduced (Mirogabalin-like).[1][2] |

| Deriv-04 | Methyl Ester Prodrug | 4.1 | > 5,000 | Inactive in vitro. Requires in vivo hydrolysis.[1][2] |

Screening Workflow Diagram

The following diagram illustrates the decision matrix for advancing a derivative from synthesis to lead candidate.

Figure 2: Critical path workflow for validating potency of hexanoic acid derivatives.

References

-

Gee, N. S., et al. (1996).[1][2] "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel."[1][2] Journal of Biological Chemistry. Link

-

Taylor, C. P., et al. (2007).[1][2] "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research. Link

-

Domon, Y., et al. (2018).[1][2] "Potent binding of mirogabalin to the α2δ-1 subunit of voltage-gated calcium channels."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

-

Silverman, R. B. (2008).[1][2] "From basic science to blockbuster drug: the discovery of Lyrica."[1][2] Angewandte Chemie International Edition. Link[1][2]

-

Yuen, P. W., et al. (1994).[1][2] "Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant."[1][2] Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. 2-Phenylhexanoic acid;3-phenylhexanoic acid | C24H32O4 | CID 235167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-phenylhexanoic acid (C12H16O2) [pubchemlite.lcsb.uni.lu]

- 3. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

"solubility issues with 4-Ethyl-3-(4-fluorophenyl)hexanoic acid in biological buffers"

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Challenge

4-Ethyl-3-(4-fluorophenyl)hexanoic acid is a carboxylic acid derivative. Like many carboxylic acids, its solubility in aqueous solutions is highly dependent on pH.[1][2] The core challenge arises from the molecule possessing a hydrophobic backbone and a single ionizable carboxylic acid group. At low pH, the carboxyl group is protonated and uncharged, significantly decreasing its aqueous solubility. Conversely, at higher pH, the deprotonated, ionized carboxylate form is more soluble. This pH-dependent behavior is a critical factor when working with standard biological buffers, which are typically maintained in the physiological pH range of 7.2-7.4.[3]

Physicochemical Properties Overview

To effectively troubleshoot, it is essential to understand the predicted properties of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid. While experimental data for this specific molecule is not available, we can estimate its properties based on its structural analogues, such as hexanoic acid and 4-fluorophenylacetic acid.

| Property | Estimated Value/Range | Rationale & Implication for Solubility |

| pKa | ~4.5 - 4.9 | The pKa is the pH at which the compound is 50% ionized. For carboxylic acids, this value is typically in the range of 4 to 5.[4] This means at physiological pH (~7.4), the compound will be predominantly in its more soluble, ionized (deprotonated) form. |

| LogP | > 3.0 | LogP (octanol-water partition coefficient) is a measure of lipophilicity. The ethyl and fluorophenyl groups contribute significantly to the hydrophobicity, suggesting low intrinsic aqueous solubility of the un-ionized form.[4][5] |

| Aqueous Solubility (Intrinsic) | Low (Predicted) | Due to its high lipophilicity (high LogP), the intrinsic solubility of the protonated (uncharged) form is expected to be very low.[6][7] |

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I add it to my cell culture medium (pH 7.4)?

There are several potential reasons for this observation:

-

"Solvent Shock": This is a common issue when a compound is dissolved in a high concentration in an organic solvent like DMSO and then rapidly diluted into an aqueous buffer.[8] The localized high concentration of the organic solvent can cause the compound to crash out of solution before it has a chance to disperse and ionize in the buffer.[8]

-

Exceeding Maximum Solubility: Even though the compound is more soluble at pH 7.4, it still has a maximum solubility limit. If your final concentration exceeds this limit, precipitation will occur.

-

Interaction with Media Components: Cell culture media are complex mixtures containing salts, amino acids, and proteins (if serum is present).[8][9] Your compound could potentially interact with these components, forming less soluble complexes. High concentrations of salts, like calcium, can sometimes lead to precipitation.[9]

-

Temperature Effects: Changes in temperature can affect solubility. Media is often stored at 4°C and warmed to 37°C for experiments. While warming generally increases solubility, for some compounds, the opposite can be true.[8]

Q2: What is the best way to prepare a stock solution of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid?

Given its predicted low aqueous solubility, an organic co-solvent is necessary. Dimethyl sulfoxide (DMSO) is a common and effective choice for preparing high-concentration stock solutions of hydrophobic compounds for in vitro assays.[10][11][12][13]

Recommended Protocol for 10 mM DMSO Stock Solution:

-

Aseptically weigh the required amount of 4-Ethyl-3-(4-fluorophenyl)hexanoic acid powder.

-

Add the calculated volume of anhydrous, sterile-filtered DMSO.

-

Gently vortex or sonicate at room temperature until the compound is fully dissolved. Visually inspect to ensure no particulates remain.

-

Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Q3: How does pH affect the solubility of this compound?

The solubility of a weak acid like 4-Ethyl-3-(4-fluorophenyl)hexanoic acid is governed by the Henderson-Hasselbalch equation.[14][15][16][17]

pH = pKa + log ([A-]/[HA])

Where:

-

[A-] is the concentration of the ionized, more soluble form.

-

[HA] is the concentration of the un-ionized, less soluble form.

At a pH well above the pKa (e.g., pH 7.4), the equilibrium shifts strongly towards the [A-] form, leading to increased solubility.[1][3] Conversely, at a pH below the pKa, the compound will be predominantly in its [HA] form and will have very low solubility.

Troubleshooting Guides

Guide 1: Preventing Precipitation in Biological Buffers & Cell Culture Media

This guide provides a systematic approach to avoid precipitation when preparing working solutions from a DMSO stock.

Workflow for Preparing Working Solutions

Caption: Workflow for diluting DMSO stock into aqueous buffer.

Step-by-Step Protocol:

-

Thaw Stock Solution: Thaw your DMSO stock aliquot at room temperature.

-

Pre-warm Buffer: Pre-warm your biological buffer or cell culture medium to the experimental temperature (e.g., 37°C). Dissolved salts are less likely to precipitate in warm media.[18]

-